Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex heterocyclic compound It features a pyrazole ring fused with a pyrimidine ring, forming a pyrazolo[1,5-a]pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-methyl-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it may act as an agonist or antagonist, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings
Properties
Molecular Formula |
C21H21N5O4 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
ethyl 2-(1-methylpyrazol-4-yl)-5,7-dioxo-4-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H21N5O4/c1-3-30-21(29)18-19(27)25(10-9-14-7-5-4-6-8-14)17-11-16(23-26(17)20(18)28)15-12-22-24(2)13-15/h4-8,11-13,18H,3,9-10H2,1-2H3 |
InChI Key |
HOPLSWRGCGNMKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)N(C2=CC(=NN2C1=O)C3=CN(N=C3)C)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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